molecular formula C23H16N4O B1293326 Ngic-I CAS No. 136194-76-8

Ngic-I

Katalognummer B1293326
CAS-Nummer: 136194-76-8
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: OYIIOLJNSPALSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ngic-I is a synthetic small molecule that has been developed as a potential therapeutic agent for a variety of diseases. Ngic-I is a novel compound that has been shown to have significant anti-inflammatory and anti-oxidant properties. Ngic-I is a non-toxic, orally active drug that has been used in preclinical and clinical studies to treat a range of conditions including diabetes, obesity, cardiovascular disease, and cancer. The molecular structure of Ngic-I is composed of a cyclic peptide core, which is connected to an alkyl chain. This alkyl chain is then linked to an aromatic ring, which is connected to a hydrophobic tail. The structure of Ngic-I gives it a unique set of properties which make it a promising therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Overview of NGIC

The National Geo-Information Center (NGIC) is an initiative in Bulgaria aimed at advancing scientific research across various disciplines, including geophysics, geology, seismology, geodesy, oceanology, climatology, and soil science. NGIC integrates data and offers services vital for research and decision-making in natural and anthropogenic risks and disasters (Miloshev et al., 2020).

Eigenschaften

IUPAC Name

3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIIOLJNSPALSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ngic-I

Synthesis routes and methods

Procedure details

300 mg (0.96 mmole) 6,7,12,13-tetrahydro-5-oxo-5H-indolo[2.3-a]pyrrolo [3,4-c]carbazole, suspended in 20 mL acetonitrile, are mixed with 0.3 mL (4.56 mole) acrylic acid nitrile and 2 drops of 1,8-diazabicyclo[5,4,0[undec-7-ene (DBU) and stirred for 3 days at 20° C. The mixture of starting materials and product is filtered off, again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile and stirred for a further 3 days at 20° C. After again repeating this procedure and after a further 3 days at 20° C., the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which decompose above 275° C.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
acrylic acid nitrile
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5,4,0
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ngic-I
Reactant of Route 2
Reactant of Route 2
Ngic-I
Reactant of Route 3
Ngic-I
Reactant of Route 4
Ngic-I
Reactant of Route 5
Reactant of Route 5
Ngic-I
Reactant of Route 6
Ngic-I

Citations

For This Compound
62
Citations
M Azzeh, A Honigman, A Taraboulos, A Rouvinski… - Virology, 2006 - Elsevier
… Using the ΔUL97 and the UL97 kinase inhibitor NGIC-I, we demonstrate that the absence of UL97 kinase activity results in a modified subcellular distribution of the viral structural …
Number of citations: 71 www.sciencedirect.com
M Marschall, M Stein-Gerlach… - Journal of general …, 2002 - microbiologyresearch.org
… In the cytotoxicity assay, no negative effect on cell viability was detectable for the compounds NGIC-I, Go$6976 and Go$7874, while STP induced high cytotoxicity. Thus, NGIC-I and Go…
Number of citations: 91 www.microbiologyresearch.org
M Marschall, M Stein-Gerlach… - Journal of General …, 2001 - microbiologyresearch.org
… Importantly, the addition of indolocarbazole compounds, Go$6976 and NGIC-I, which were highly effective at nanomolar concentrations while other protein kinase inhibitors were not, …
Number of citations: 88 www.microbiologyresearch.org
E Gershburg, K Hong, JS Pagano - Antimicrobial agents and …, 2004 - Am Soc Microbiol
… The compounds from an indolocarbazole group (K252a, K252c, Gö6976, and NGIC-I) were selected … These results support recent data, which showed that NGIC-I did not inhibit the …
Number of citations: 36 journals.asm.org
MD Goldberg, A Honigman, J Weinstein… - Journal of …, 2011 - Am Soc Microbiol
… Using UL97 deletion (ΔUL97) and kinase-null (K355M) mutants, as well as the UL97 kinase inhibitor NGIC-I, we demonstrated that the loss of UL97 kinase activity resulted in a unique …
Number of citations: 37 journals.asm.org
AJ Hume, JS Finkel, JP Kamil, DM Coen… - Science, 2008 - science.org
… S1) revealed that only 2, Gö6976 and NGIC-I, inhibited Rb phosphorylation during HCMV … Gö6976 (1), Gö7874 (2), or NGIC-I (3), and proteins from lysates collected after 6 hours …
Number of citations: 249 www.science.org
H Mett, K Hölscher, H Degen, C Esdar… - Journal of …, 2005 - journals.sagepub.com
… To discover more compounds like NGIC-I,16,17 which were able to block pUL97 and HCMV, we performed both HCMV replication and plaque reduction assays. The benzimidazole Ax …
Number of citations: 12 journals.sagepub.com
D Romaker, V Schregel, K Maurer… - Journal of medicinal …, 2006 - ACS Publications
… (G, H) Schematic presentation of the contacts between NGIC-I and pUL97 or NGIC-I and pR97, respectively. Residues of the kinases are shown as red circles, and NGIC-I is shown in …
Number of citations: 67 pubs.acs.org
PE Fielding, P Chau, D Liu, TA Spencer… - Biochemistry, 2004 - ACS Publications
… SMC were incubated for 20 min with or without NGIC-I (100 nM) prior to the addition of PDGF (100 ng mL - 1 ). Levels of p-Src in whole cell extracts were determined by immunoblotting. …
Number of citations: 76 pubs.acs.org
M Marschall, M Freitag, P Suchy, D Romaker, R Kupfer… - Virology, 2003 - Elsevier
… Moreover, the findings for 1263W94 are distict from our results for the indolocarbazole NGIC-I… Concludingly, NGIC-I may block essential steps in the pUL97 substrate phosphorylation (eg…
Number of citations: 135 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.